molecular formula C12H12BrN3O B1373524 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1152545-15-7

3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No. B1373524
CAS RN: 1152545-15-7
M. Wt: 294.15 g/mol
InChI Key: QRVMIXXMRIFZKX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (3-3BP-5-PyO) is a heterocyclic compound that has been the subject of much scientific research in recent years. It has been found to have a wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study by Kharchenko et al. (2008) focused on synthesizing novel bicyclic systems containing the 1,2,4-oxadiazole ring, including structures similar to 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole. They explored the biological activity of these compounds using Prediction of Activity Spectra for Substances (PASS) software, indicating potential applications in pharmacology and medicine Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008). Chemistry of Heterocyclic Compounds, 44, 600-605.

Anticancer and Apoptosis Inducing Properties

Research by Zhang et al. (2005) identified a compound structurally related to 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole as an apoptosis inducer, showing potential as an anticancer agent. The study revealed its effectiveness against certain cancer cell lines, highlighting the significance of the oxadiazole ring in medicinal chemistry Zhang, H.-Z., Kasibhatla, S., Kuemmerle, J., et al. (2005). Journal of Medicinal Chemistry, 48(16), 5215-5223.

Application in Organic Light-Emitting Diodes (OLEDs)

Shih et al. (2015) studied m-terphenyl oxadiazole derivatives, closely related to the compound , for their use in organic light-emitting diodes (OLEDs). The high electron mobility and efficiency of these materials suggest potential applications in electronics and display technologies Shih, C.-H., Rajamalli, P., Wu, C., et al. (2015). ACS Applied Materials & Interfaces, 7(19), 10466-10474.

Antimicrobial Properties

Bayrak et al. (2009) and Krolenko et al. (2016) synthesized derivatives of 1,2,4-oxadiazole, including structures similar to 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and evaluated their antimicrobial activities. These studies suggest the potential of such compounds in developing new antimicrobial agents Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S. (2009). European Journal of Medicinal Chemistry, 44(11), 4362-4366; Krolenko, K., Vlasov, S., & Zhuravel, I. A. (2016). Chemistry of Heterocyclic Compounds, 52, 823-830.

Insecticidal Activity

Li et al. (2013) explored anthranilic diamides analogs containing oxadiazole rings, akin to 3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, for their insecticidal properties. This research indicates the potential use of these compounds in agricultural and pest control applications Li, Y., Zhu, H., Chen, K., et al. (2013). Organic & Biomolecular Chemistry, 11(24), 3979-3988.

properties

IUPAC Name

3-(3-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10/h1,3-4,7,10,14H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMIXXMRIFZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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